molecular formula C13H13FN2OS B10809813 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 294874-16-1

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B10809813
CAS No.: 294874-16-1
M. Wt: 264.32 g/mol
InChI Key: ZRUYUEXEWVXEDR-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group and a morpholine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and morpholine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride can yield the thiazole ring, which is then reacted with morpholine to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound can affect various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

  • 4-Phenylthiazole derivatives
  • 4-Methylthiazole derivatives
  • 4-Chlorophenylthiazole derivatives

Uniqueness

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole ring and morpholine also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYUEXEWVXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326927
Record name 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

294874-16-1
Record name 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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